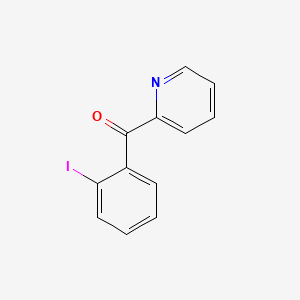
2-(2-Iodobenzoyl)pyridine
Overview
Description
2-(2-Iodobenzoyl)pyridine is an organic compound with the molecular formula C12H8INO. It is a derivative of pyridine, where the pyridine ring is substituted with a 2-iodobenzoyl group.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives, a class to which 2-(2-iodobenzoyl)pyridine belongs, have been found to exhibit potent activity against a wide spectrum of targets, including various disease conditions .
Mode of Action
For instance, some derivatives have been found to act as GABA A receptor positive allosteric modulators . Others have been reported to act as covalent anticancer agents .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been reported to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Result of Action
Some imidazo[1,2-a]pyridine derivatives have been reported to exhibit antiproliferative activity against breast cancer cells .
Action Environment
The functionalization of imidazo[1,2-a]pyridines has been reported to occur through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis .
Biochemical Analysis
Biochemical Properties
2-(2-Iodobenzoyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity. For instance, it can act as a ligand, binding to specific sites on enzymes and altering their conformation and activity. This interaction can either inhibit or activate the enzyme, depending on the nature of the binding. Additionally, this compound has been found to interact with certain biomolecules, such as nucleic acids, potentially affecting their stability and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to changes in downstream signaling pathways. This can result in altered gene expression, affecting various cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their catalytic activity. This binding can induce conformational changes in the enzyme, affecting its function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes. These molecular interactions are crucial for understanding the compound’s biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity. Its initial effects on cellular processes can be significant, with potential long-term implications for cell function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, it can induce toxic or adverse effects, potentially leading to cellular damage or dysfunction. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in biochemical research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. It can influence the levels of metabolites and the overall metabolic flux within cells. For example, this compound may interact with enzymes involved in the glycolytic pathway, affecting the production of ATP and other key metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. Understanding the transport and distribution mechanisms of this compound is essential for elucidating its cellular effects and potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Iodobenzoyl)pyridine typically involves the reaction of 2-iodobenzoic acid with pyridine under specific conditions. One common method is the Friedel-Crafts acylation reaction, where 2-iodobenzoic acid is reacted with pyridine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the pyridine ring to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Iodobenzoyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the 2-iodobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group in the 2-iodobenzoyl moiety can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN). Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include oxidized derivatives such as carboxylic acids or ketones.
Reduction Reactions: Products include alcohols or other reduced forms of the original compound.
Scientific Research Applications
2-(2-Iodobenzoyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific biological pathways or receptors.
Material Science: It is employed in the development of novel materials with unique properties, such as conductive polymers or advanced coatings.
Comparison with Similar Compounds
2-Benzoylpyridine: Lacks the iodine atom, resulting in different reactivity and applications.
2-(2-Bromobenzoyl)pyridine: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and biological activity.
2-(2-Chlorobenzoyl)pyridine:
Uniqueness: 2-(2-Iodobenzoyl)pyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for forming specific interactions in biological systems. This makes it a valuable compound for targeted applications in medicinal chemistry and material science .
Properties
IUPAC Name |
(2-iodophenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8INO/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIIEZGIHJXLBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227012 | |
| Record name | Methanone, (2-iodophenyl)-2-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76160-35-5 | |
| Record name | Methanone, (2-iodophenyl)-2-pyridinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076160355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, (2-iodophenyl)-2-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



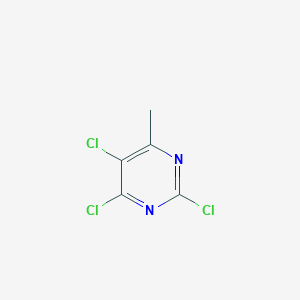
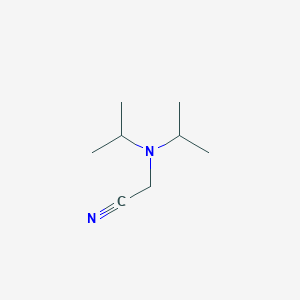


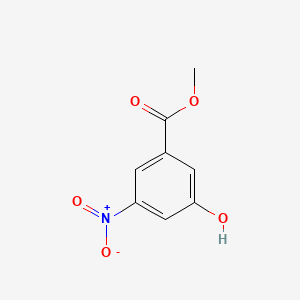
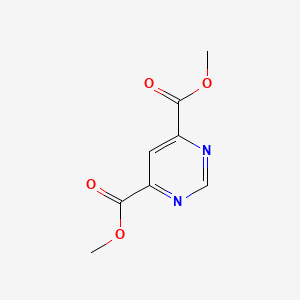
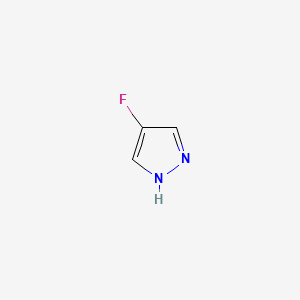


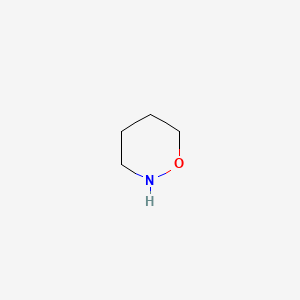
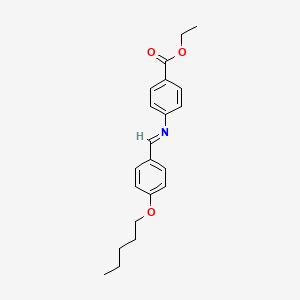
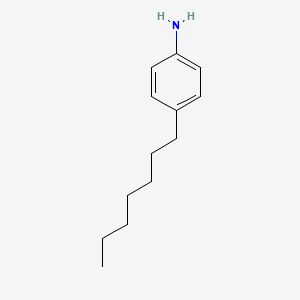
![Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1295434.png)
